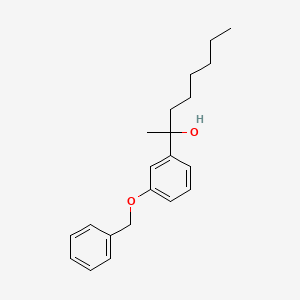

2-(3-BENZYLOXYPHENYL)OCTAN-2-OL

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BENZYLOXYPHENYL)OCTAN-2-OL typically involves a multi-step process. One common method includes the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The Suzuki–Miyaura coupling reaction is also employed, which involves the use of boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-BENZYLOXYPHENYL)OCTAN-2-OL can undergo several types of chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: Various substituents can be introduced to the aromatic ring or the alkyl chain

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and organometallic compounds are employed under specific conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Wissenschaftliche Forschungsanwendungen

2-(3-BENZYLOXYPHENYL)OCTAN-2-OL is utilized in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(3-BENZYLOXYPHENYL)OCTAN-2-OL involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, the compound is known to interact with proteins and enzymes, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3-(Benzyloxy)phenyl)hexan-2-ol

- 2-(3-(Benzyloxy)phenyl)butan-2-ol

- 2-(3-(Benzyloxy)phenyl)decan-2-ol

Uniqueness

2-(3-BENZYLOXYPHENYL)OCTAN-2-OL is unique due to its specific molecular structure, which provides distinct chemical and physical properties. Its longer alkyl chain compared to similar compounds may result in different reactivity and interaction profiles, making it valuable for specific research applications .

Biologische Aktivität

2-(3-Benzyloxyphenyl)octan-2-ol, also known by its CAS number 84533-97-1, is a synthetic organic compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a long aliphatic chain with a phenolic moiety that may contribute to its biological properties. The presence of the benzyloxy group is significant as it can influence the compound's lipophilicity and ability to interact with biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The phenolic structure is known for its antioxidant properties, which can help mitigate oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various bacterial strains.

- Anti-inflammatory Effects : There is evidence indicating that it may modulate inflammatory pathways, potentially reducing the severity of inflammatory responses.

Antioxidant Activity

A study demonstrated that this compound showed significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid. This suggests its potential utility in preventing oxidative damage in biological systems.

Antimicrobial Properties

In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Anti-inflammatory Effects

Research published in a peer-reviewed journal highlighted the anti-inflammatory properties of this compound. In cellular models, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent in inflammatory diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Significant free radical scavenging |

| Antimicrobial | Agar Diffusion Method | Effective against S. aureus and E. coli |

| Anti-inflammatory | ELISA for Cytokines | Inhibition of TNF-alpha and IL-6 production |

Eigenschaften

IUPAC Name |

2-(3-phenylmethoxyphenyl)octan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-3-4-5-9-15-21(2,22)19-13-10-14-20(16-19)23-17-18-11-7-6-8-12-18/h6-8,10-14,16,22H,3-5,9,15,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOZFCGJRJJJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C1=CC(=CC=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516561 | |

| Record name | 2-[3-(Benzyloxy)phenyl]octan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84533-97-1 | |

| Record name | 2-[3-(Benzyloxy)phenyl]octan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.